molecular formula C11H10N2O B6335031 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline CAS No. 1198154-31-2

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline

Cat. No. B6335031
M. Wt: 186.21 g/mol
InChI Key: QYBBZRJXSQWQHO-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is a chemical compound with the CAS Number: 1198154-31-2 . It has a molecular weight of 186.21 .


Synthesis Analysis

An efficient and novel protocol for the synthesis of spiro [1,3]oxazino [5,6-c]quinoline derivatives by one-pot, three-component reaction has been reported . This involves the reaction of various aryl glyoxal monohydrates, 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2 (1 H )-one in the presence of a catalytic amount of DBU in H 2 O/EtOH (1:1) at 50 °C .

Scientific Research Applications

Synthesis Techniques and Reactions :3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline and its derivatives have been synthesized through various methods. Some notable techniques include the synthesis of 1,3-oxazino-anellated 4-amino-5-hydroxy-quinolines through cyclization reactions, yielding tricyclic compounds with weak antiprotozoal activity against Plasmodium falciparum (Meyer & Geffken, 2004). Moreover, copper-catalyzed tandem reactions have been used for the synthesis of 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepino[2,3-b]quinazolinones, offering a new pathway for creating these compounds (Abele et al., 2012).

Photovoltaic Applications :Research on 4H-pyrano[3,2-c]quinoline derivatives demonstrated their potential in organic–inorganic photodiode fabrication. Studies on photovoltaic properties of these derivatives, such as Ph-HPQ and Ch-HPQ, revealed their suitability for use as photodiodes, highlighting their rectification behavior and photovoltaic properties under various conditions (Zeyada et al., 2016).

Organic Electronics and Optical Applications :Derivatives of 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline have been explored for their optical applications. The nanostructured triazinyliminomethylpyrano[3,2-c]quinoline-based hybrid heterojunctions show promising results in photodetection, indicating the potential of these compounds in the field of organic electronics (Farag et al., 2020).

Safety And Hazards

The safety information available indicates that 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline has several hazard statements including H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)11-10(7-13-9)12-5-6-14-11/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBBZRJXSQWQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline

Synthesis routes and methods

Procedure details

1H-4-oxa-1,9-diaza-phenanthren-2-one (526 mg, 2.63 mmol) was dissolved in tetrahydrofuran (13 ml) and then cooled to 0□. To the reaction mixture, 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (5.5 ml, 5.26 mmol) was added dropwise and stirred at room temperature for 2 hours. After completion of reaction, water (1 ml), 10% aqueous solution of sodium hydroxide (2 ml) and water (3 ml) were added thereto dropwise in this order and then stirred for 1 hour at room temperature. After filtering precipitates, the filtrate was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on amine silica eluting with a solvent of dichloromethane. The fractions containing the product were collected and evaporated to obtain colorless liquid (52 mg, 10.6%).
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
10.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Zhao, L Fang, X Zhang, Y Liang, S Gou - Bioorganic & Medicinal …, 2016 - Elsevier
A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives (4a–4i) were designed, synthesized and evaluated for their c-Met kinase inhibition and antitumor activity against SNU5 gastric cell …
Number of citations: 15 www.sciencedirect.com
J Zhao, L Fang, X Zhang, Y Liang, S Gou - 2016 - inflammation-signal.com
SGX-523 | Inflammation Signal Inflammation Signal This is a good website. Search Main menu Skip to primary content Skip to secondary content Home Disufenton Ipilimumab MYF-01-…
Number of citations: 0 inflammation-signal.com

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